molecular formula C15H11BrN2O B2856071 6-Bromo-2-methoxy-4-phenylquinazoline CAS No. 332173-44-1

6-Bromo-2-methoxy-4-phenylquinazoline

Cat. No.: B2856071
CAS No.: 332173-44-1
M. Wt: 315.17
InChI Key: TTZQZJSCZVKQIG-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-4-phenylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Mechanism of Action

Target of Action

Quinazolines, the class of compounds to which it belongs, have been found to act on a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes, contributing to their wide range of biological activities .

Mode of Action

Quinazolines are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Quinazolines have been found to affect a variety of biochemical pathways, often related to their targets’ functions . These can include pathways involved in cell growth and proliferation, inflammation, and various disease processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The effects of quinazolines can vary widely depending on their specific targets and modes of action . These can include changes in cellular signaling, gene expression, enzyme activity, and more .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-methoxy-4-phenylquinazoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

Quinazolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinazoline derivative and the biomolecule it interacts with .

Cellular Effects

Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinazoline derivatives have been found to inhibit the growth of cancer cells .

Molecular Mechanism

Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-methoxy-4-phenylquinazoline at different dosages in animal models have not been reported yet. The effects of quinazoline derivatives can vary with dosage, and high doses may cause toxic or adverse effects .

Metabolic Pathways

Quinazoline derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Quinazoline derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

Quinazoline derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 6-Bromo-2-methoxy-4-phenylquinazoline typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone can form the quinazoline core, followed by bromination and methoxylation to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

6-Bromo-2-methoxy-4-phenylquinazoline undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Bromo-2-methoxy-4-phenylquinazoline can be compared with other quinazoline derivatives, such as:

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

IUPAC Name

6-bromo-2-methoxy-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZQZJSCZVKQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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